molecular formula C11H15NO B12326613 1-(4-Propylphenyl)ethan-1-one oxime

1-(4-Propylphenyl)ethan-1-one oxime

Cat. No.: B12326613
M. Wt: 177.24 g/mol
InChI Key: MXHLSFASFWJLBF-FMIVXFBMSA-N
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Description

1-(4-Propylphenyl)ethan-1-one oxime is an organic compound with the molecular formula C11H15NO It is a derivative of oxime, characterized by the presence of a propyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Propylphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(4-propylphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propylphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: 1-(4-Propylphenyl)ethan-1-amine.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Propylphenyl)ethan-1-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)ethan-1-one oxime
  • 1-(4-Ethylphenyl)ethan-1-one oxime
  • 1-(4-Isopropylphenyl)ethan-1-one oxime

Uniqueness

1-(4-Propylphenyl)ethan-1-one oxime is unique due to the presence of the propyl group, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the propyl group provides a different steric and electronic environment, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(NE)-N-[1-(4-propylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3/b12-9+

InChI Key

MXHLSFASFWJLBF-FMIVXFBMSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)/C(=N/O)/C

Canonical SMILES

CCCC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

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